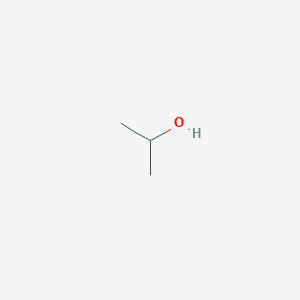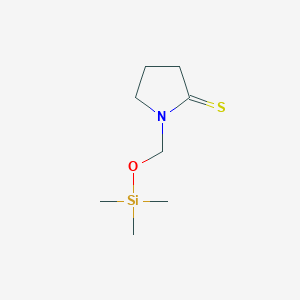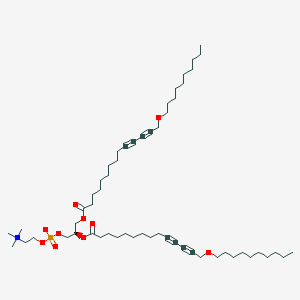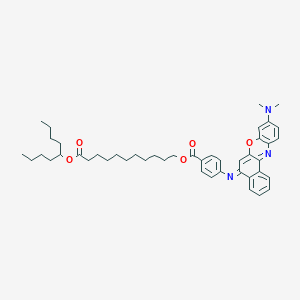
Chromoionophore VII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromoionophore VII is a fluorescent molecule that has been extensively used in scientific research to detect and measure the concentration of metal ions in various biological systems. It is a synthetic compound that has a unique structure and exhibits high sensitivity and selectivity towards certain metal ions. Chromoionophore VII has been widely used in the field of biochemistry, biophysics, and molecular biology to study the role of metal ions in various biological processes.
作用機序
Chromoionophore VII works by binding to metal ions and undergoing a conformational change that results in a change in its fluorescence properties. The binding of metal ions to chromoionophore VII results in a shift in its absorption and emission spectra, which allows for the detection and measurement of metal ions in biological systems.
生化学的および生理学的効果
Chromoionophore VII has been shown to have minimal biochemical and physiological effects on biological systems. It has been extensively used in vitro and in vivo studies without causing any significant toxicity or adverse effects on cells and tissues.
実験室実験の利点と制限
Chromoionophore VII has several advantages for use in laboratory experiments. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. It is also easy to use and can be incorporated into various experimental setups. However, chromoionophore VII has some limitations, such as its limited selectivity towards certain metal ions and its sensitivity to environmental factors such as pH and temperature.
将来の方向性
There are several future directions for the use of chromoionophore VII in scientific research. One area of interest is the development of new derivatives of chromoionophore VII that exhibit higher sensitivity and selectivity towards specific metal ions. Another area of interest is the use of chromoionophore VII in the development of new diagnostic tools for the detection and measurement of metal ions in biological samples. Additionally, chromoionophore VII could be used in the development of new drugs that target metal ion-dependent biological processes.
Conclusion
In conclusion, chromoionophore VII is a promising tool for scientific research that has been extensively used to study the role of metal ions in various biological processes. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. Chromoionophore VII has minimal biochemical and physiological effects on biological systems and has several advantages for use in laboratory experiments. There are several future directions for the use of chromoionophore VII in scientific research, which could lead to the development of new diagnostic tools and drugs that target metal ion-dependent biological processes.
合成法
Chromoionophore VII is synthesized by a multi-step process that involves the reaction of various organic compounds. The synthesis of chromoionophore VII is a complex process that requires high expertise and precision. The final product is a fluorescent molecule that has a specific absorption and emission spectrum, which allows for its easy detection and measurement.
科学的研究の応用
Chromoionophore VII has been used in various scientific research studies to detect and measure the concentration of metal ions in biological systems. It has been used to study the role of metal ions in various biological processes such as enzyme activity, signal transduction, and gene expression. Chromoionophore VII has also been used to study the transport and distribution of metal ions in cells and tissues.
特性
CAS番号 |
141754-62-3 |
|---|---|
製品名 |
Chromoionophore VII |
分子式 |
C45H57N3O5 |
分子量 |
719.9 g/mol |
IUPAC名 |
(11-nonan-5-yloxy-11-oxoundecyl) 4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]benzoate |
InChI |
InChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3 |
InChIキー |
ACJOCTIRKDZZGC-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
正規SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



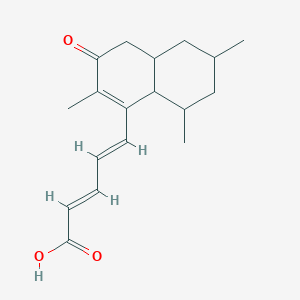
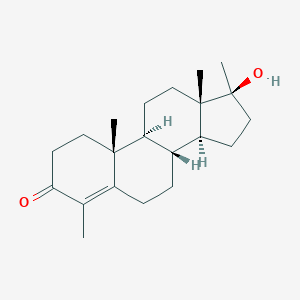
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
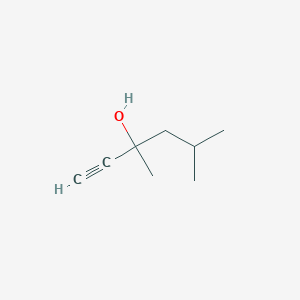
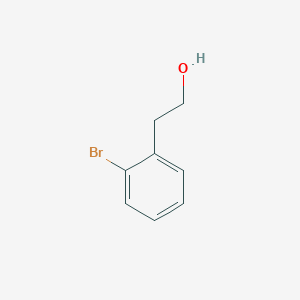
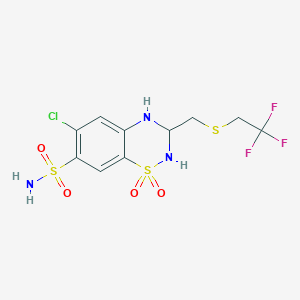
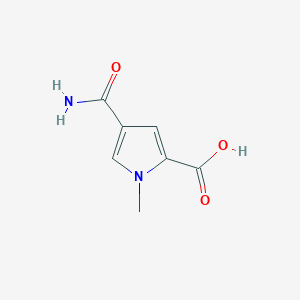
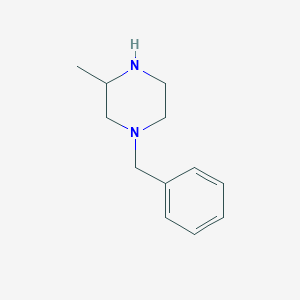
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
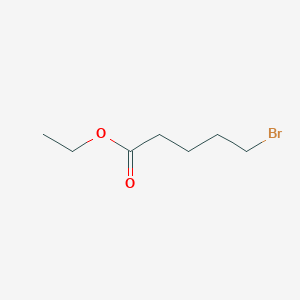
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
